Azetidin-3-yl(thiomorpholino)methanone 2,2,2-trifluoroacetate
Description
Azetidin-3-yl(thiomorpholino)methanone 2,2,2-trifluoroacetate is a synthetic organic compound featuring a four-membered azetidine ring fused with a thiomorpholino group (a sulfur-containing morpholine derivative) and a trifluoroacetate counterion. The thiomorpholino moiety introduces enhanced lipophilicity compared to oxygenated morpholine, while the trifluoroacetate salt improves solubility in polar solvents.
Properties
IUPAC Name |
azetidin-3-yl(thiomorpholin-4-yl)methanone;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2OS.C2HF3O2/c11-8(7-5-9-6-7)10-1-3-12-4-2-10;3-2(4,5)1(6)7/h7,9H,1-6H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKHABQFTRYTBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2CNC2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiomorpholino vs. Morpholino Derivatives
The substitution of oxygen with sulfur in the morpholino ring (yielding thiomorpholino) significantly alters electronic and physicochemical properties. For example:
- Receptor Interactions: Evidence from cannabinoid receptor studies () indicates that cyclic amine groups (e.g., morpholinoethyl) are critical for binding affinity. While thiomorpholino may occupy similar interaction sites, sulfur’s reduced hydrogen-bonding capacity could modulate receptor engagement.
Table 1: Key Differences Between Thiomorpholino and Morpholino Derivatives
| Property | Thiomorpholino Derivative | Morpholino Derivative (e.g., [590365-46-1]) |
|---|---|---|
| Lipophilicity (LogP) | Higher (estimated) | Lower |
| Hydrogen Bond Acceptor | Reduced (sulfur vs. oxygen) | Higher |
| Metabolic Stability | Potentially lower | Moderate |
Trifluoroacetate Counterion vs. Other Salts
The trifluoroacetate (TFA) salt is commonly used to improve solubility but may introduce challenges in biological applications:
- Solubility: TFA salts, such as 3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate , exhibit higher aqueous solubility than free bases or hydrochloride salts (e.g., [90802-45-2] in ).
- Toxicity Concerns: TFA is a known metabolic byproduct and may interfere with bioassays, unlike inert salts like hydrochloride.
Table 2: Comparison of Salt Forms
| Salt Type | Solubility in Water | Stability | Biological Compatibility |
|---|---|---|---|
| Trifluoroacetate (TFA) | High | Moderate | Potential interference |
| Hydrochloride | Moderate | High | High |
| Free Base | Low | Variable | Variable |
Azetidine vs. Piperidine Ring Systems
The azetidine ring (4-membered) introduces conformational strain compared to 6-membered piperidine derivatives (e.g., 3-Amino-2,6-piperidinedione in ):
- Bioactivity : Piperidine derivatives are more common in pharmaceuticals due to their stability, but azetidine’s rigidity could offer unique pharmacodynamic profiles.
Q & A
Basic: What synthetic parameters critically influence the yield and purity of Azetidin-3-yl(thiomorpholino)methanone 2,2,2-trifluoroacetate?
Answer:
The synthesis involves multi-step reactions where temperature , solvent polarity , and reaction time are pivotal. Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency by stabilizing intermediates, while elevated temperatures (e.g., 50–80°C) accelerate kinetics but may risk decomposition. Prolonged reaction times can improve conversion but may also lead to side products. For example, highlights that solvent selection directly impacts steric and electronic interactions during cyclization steps. Purification via column chromatography or recrystallization is recommended to isolate high-purity products .
Basic: How is the molecular structure of this compound validated experimentally and computationally?
Answer:
- Experimental Techniques :
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR confirms proton environments and trifluoroacetate integration.
- X-ray Crystallography : Resolves stereochemistry and bond angles (if crystalline).
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- Computational Modeling :
Molecular dynamics (e.g., Gaussian, Schrödinger Suite) predict steric hindrance and electron density distribution, particularly for the azetidine-thiomorpholine scaffold. emphasizes modeling to optimize synthetic routes .
Advanced: How can researchers resolve contradictions in reported reaction pathways for this compound?
Answer:
Contradictions often arise from variations in solvent polarity, temperature, or catalyst presence. To address this:
Comparative Kinetic Studies : Monitor reaction progress under controlled conditions using TLC or HPLC.
Isolation of Intermediates : Characterize transient species via in-situ IR or cryogenic trapping.
Computational Mechanistic Analysis : Identify transition states and energy barriers using DFT calculations.
For instance, notes that reaction pathways diverge under acidic vs. neutral conditions, necessitating systematic parameter screening .
Advanced: How does pH affect the stability of this compound, and how is this assessed?
Answer:
- Stability Protocol :
- Incubate the compound in buffers (pH 1–13) at 25°C and 37°C.
- Analyze degradation products via HPLC-MS at timed intervals.
- Key Findings :
The trifluoroacetate group hydrolyzes under strongly basic conditions (pH >10), while the azetidine ring remains stable in acidic media (pH 2–6). recommends neutral pH for long-term storage to prevent decomposition .
Advanced: What methodologies are used to explore structure-activity relationships (SAR) for this compound?
Answer:
- Structural Modifications :
- Azetidine Ring : Introduce substituents (e.g., methyl, hydroxyl) to assess steric effects.
- Thiomorpholine Moiety : Replace sulfur with oxygen or nitrogen to study electronic impacts.
- Bioactivity Assays :
Test derivatives in enzyme inhibition (e.g., kinase assays) or cellular models (e.g., cytotoxicity screens). - Computational Docking : Map binding interactions using AutoDock or MOE.
underscores SAR studies to prioritize derivatives for therapeutic applications .
Basic: What precautions are necessary for handling this compound due to its hygroscopicity?
Answer:
- Storage : Use airtight containers under inert gas (N₂/Ar) at –20°C to minimize moisture absorption.
- Handling : Perform reactions in a glovebox or under dry solvent conditions (e.g., molecular sieves in THF).
- Characterization : Conduct Karl Fischer titration to quantify residual water.
Similar trifluoroacetate salts (e.g., zinc trifluoroacetate) exhibit hygroscopicity, as noted in , requiring analogous protocols .
Advanced: How can enantioselective synthesis of chiral derivatives be achieved?
Answer:
- Chiral Catalysts : Use transition-metal complexes (e.g., Ru-BINAP) or organocatalysts (e.g., proline derivatives) to induce asymmetry during cyclization.
- Chromatographic Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak columns).
- Circular Dichroism (CD) : Confirm absolute configuration.
references analogous chiral azetidine derivatives synthesized via asymmetric catalysis .
Basic: What analytical techniques quantify trace impurities in this compound?
Answer:
- HPLC-PDA/MS : Detects impurities at <0.1% levels using reverse-phase C18 columns.
- Elemental Analysis : Validates stoichiometry (C, H, N, S content).
- ICP-OES : Screens for heavy metal residues (e.g., Pd from catalytic steps).
emphasizes purity thresholds (>95%) for reproducibility in biological assays .
Advanced: How does solvent polarity influence the compound’s reactivity in nucleophilic substitutions?
Answer:
- High Polarity (DMF, DMSO) : Stabilizes charged intermediates, favoring SN2 mechanisms.
- Low Polarity (Diethyl Ether, Toluene) : Promotes SN1 pathways via carbocation formation.
Kinetic studies (e.g., Eyring plots) can quantify solvent effects. notes that solvent choice dramatically alters product distribution in multi-step syntheses .
Advanced: What strategies mitigate decomposition during prolonged storage?
Answer:
- Lyophilization : Convert to a stable powder form under vacuum.
- Additive Stabilization : Include antioxidants (e.g., BHT) or chelating agents (e.g., EDTA).
- Periodic Reanalysis : Monitor stability via DSC (thermal degradation profiles) and XRD (polymorphism).
highlights similar stabilization approaches for hygroscopic trifluoroacetate salts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
